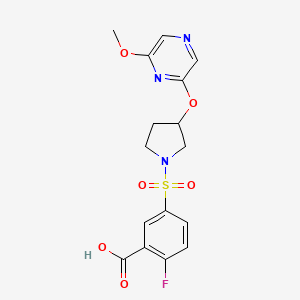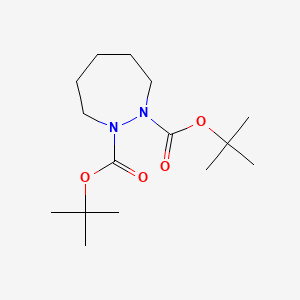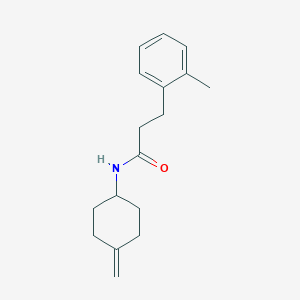
4-(tert-Butyl)-2,5-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-Butyl)-2,5-difluorobenzaldehyde is a chemical compound. It is an important intermediate for the synthesis of medicines, dyes, flavor and fragrance compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. It can be prepared by acid-catalyzed alkylation of phenol with isobutene . The Schiff base formation reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has been carried out .Scientific Research Applications
Synthesis and Characterization of Metal Complexes
4-(tert-Butyl)-2,5-difluorobenzaldehyde and its derivatives are pivotal in the synthesis of metal complexes, as observed in studies involving the creation of oxidovanadium(V) complexes. These compounds, derived from the reaction with vanadyl acetylacetonate, exhibit unique structural features supported by hydrogen bonding and have been subjected to DFT studies and HOMO–LUMO energy gap analysis to understand their electronic structures. The presence of the less common [VO]3+ cation in these complexes highlights the chemical versatility of this compound derivatives in facilitating the formation of supramolecular assemblies with significant potential in catalysis and materials science (Back et al., 2012).
Electrochemical Studies
Research into the electro-methoxylation reactions of similar compounds, like 4-tert-butylcatechol, provides insights into the electrochemical properties that could be extrapolated to this compound. These studies reveal the mechanisms and efficiencies of methoxylation reactions, essential for understanding the electrochemical behavior of substituted benzaldehydes and their potential applications in organic synthesis and electrochemical sensors (Nematollahi & Golabi, 2000).
Synthesis of Anti-arthritic Drug Candidates
Derivatives of this compound have been used in synthesizing major metabolites of antiarthritic drug candidates, demonstrating the compound's significance in medicinal chemistry. This synthesis process showcases the role of these derivatives in creating biologically active compounds that could lead to new therapeutic agents (Inagaki et al., 2003).
Thermophysical Properties for Industrial Applications
The study of 4-tert-butylbenzaldehyde, a structurally similar compound, offers insights into the vapor pressure and thermophysical properties crucial for its application in fragrance and agricultural chemical manufacturing. Understanding these properties is vital for the safe and efficient use of such compounds in various industries, from pharmaceuticals to agrochemicals (Kosuru et al., 2019).
Schiff Base Metal Complexes and Catalytic Activities
Compounds related to this compound are instrumental in forming Schiff base metal complexes that exhibit noninnocent ligand character, impacting the synthesis of catalysts for alcohol oxidation. These studies underline the potential of this compound derivatives in developing new catalytic systems for organic transformations, enhancing the efficiency and selectivity of chemical processes (Cazacu et al., 2015).
properties
IUPAC Name |
4-tert-butyl-2,5-difluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(2,3)8-5-9(12)7(6-14)4-10(8)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXJGTCZEKLFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,5-dimethoxyphenyl)methanimidamide](/img/structure/B2539542.png)




![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2539551.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2539552.png)
![ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2539553.png)
![(2E)-N-butyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2539554.png)
![9-(4-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539556.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B2539558.png)

